![molecular formula C22H24Cl2N6S2 B11621399 4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)

4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

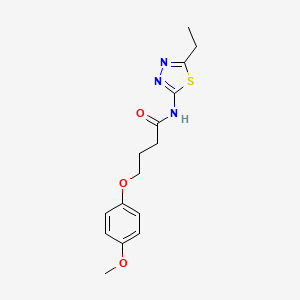

Diethylcarbamodithioat von 4,6-Bis[(5-Chlor-2-methylphenyl)amino]-1,3,5-triazin-2-yl ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Diese Verbindung ist durch das Vorhandensein mehrerer funktioneller Gruppen gekennzeichnet, darunter Chlor-, Methyl-, Amino-, Triazinyl- und Diethylcarbamodithioat-Einheiten.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diethylcarbamodithioat von 4,6-Bis[(5-Chlor-2-methylphenyl)amino]-1,3,5-triazin-2-yl erfolgt typischerweise in mehreren Schritten. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Triazinkerns: Der Triazinkern wird durch Cyclokondensation geeigneter Vorläufer, wie z. B. Cyanurchlorid, mit Aminen synthetisiert.

Einführung von Aminogruppen: Die Aminogruppen werden durch Reaktion des Triazinkerns mit 5-Chlor-2-methylanilin unter kontrollierten Bedingungen eingeführt.

Anlagerung von Diethylcarbamodithioat: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit Diethylcarbamodithioat, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Fortschrittliche Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4,6-BIS[(5-CHLORO-2-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE typically involves multiple steps. One common approach is the reaction of 4,6-dichloro-1,3,5-triazine with 5-chloro-2-methylaniline to form the intermediate 4,6-bis(5-chloro-2-methylphenylamino)-1,3,5-triazine. This intermediate is then reacted with N,N-diethylmethanethioamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diethylcarbamodithioat von 4,6-Bis[(5-Chlor-2-methylphenyl)amino]-1,3,5-triazin-2-yl unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel oxidiert werden, was zur Bildung entsprechender Sulfoxide oder Sulfone führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen oder anderen reduzierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise als Oxidationsmittel verwendet.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind typische Reduktionsmittel.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder andere reduzierte Formen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Diethylcarbamodithioat von 4,6-Bis[(5-Chlor-2-methylphenyl)amino]-1,3,5-triazin-2-yl hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie für biochemische Studien und die Entwicklung von Medikamenten nützlich macht.

Industrie: Sie wird in der Produktion von Spezialchemikalien, Agrochemikalien und Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Diethylcarbamodithioat von 4,6-Bis[(5-Chlor-2-methylphenyl)amino]-1,3,5-triazin-2-yl beinhaltet seine Interaktion mit molekularen Zielen und Signalwegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht es ihr, an verschiedenen biochemischen Prozessen teilzunehmen, was zu den beobachteten Wirkungen führt.

Wirkmechanismus

The mechanism of action of 1-({4,6-BIS[(5-CHLORO-2-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4,6-Dichlor-1,3,5-triazin: Ein einfacheres Triazinderivat mit ähnlicher Kernstruktur, aber unterschiedlichen Substituenten.

2,4,6-Tris(2-pyridyl)-1,3,5-triazin: Eine weitere Triazinverbindung mit Pyridylgruppen anstelle von Chlor- und Aminogruppen.

4,6-Bis(2,4-dichlorphenylamino)-1,3,5-triazin: Eine verwandte Verbindung mit Dichlorphenylamino-Substituenten.

Einzigartigkeit

Diethylcarbamodithioat von 4,6-Bis[(5-Chlor-2-methylphenyl)amino]-1,3,5-triazin-2-yl ist einzigartig durch das Vorhandensein sowohl von Chlor- als auch von Aminogruppen am Triazinkern sowie der Diethylcarbamodithioat-Einheit. Diese Kombination funktioneller Gruppen verleiht ihr ausgeprägte chemische und biologische Eigenschaften, was sie für verschiedene Anwendungen wertvoll macht.

Eigenschaften

Molekularformel |

C22H24Cl2N6S2 |

|---|---|

Molekulargewicht |

507.5 g/mol |

IUPAC-Name |

[4,6-bis(5-chloro-2-methylanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C22H24Cl2N6S2/c1-5-30(6-2)22(31)32-21-28-19(25-17-11-15(23)9-7-13(17)3)27-20(29-21)26-18-12-16(24)10-8-14(18)4/h7-12H,5-6H2,1-4H3,(H2,25,26,27,28,29) |

InChI-Schlüssel |

WNHYOUDIQSGPAV-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=C(C=CC(=C2)Cl)C)NC3=C(C=CC(=C3)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621321.png)

![2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate](/img/structure/B11621335.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621344.png)

![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)

![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)

![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)

![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)

![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)

![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)

![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)

![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)